4-bromo-N-(2-methoxyphenyl)benzamide

Description

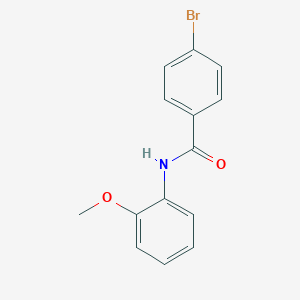

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c1-18-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDBMELMKKERNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 Bromo N 2 Methoxyphenyl Benzamide

Optimization of Advanced Cross-Coupling Strategies for Halogenated Precursors

The synthesis of N-aryl benzamides, such as 4-bromo-N-(2-methoxyphenyl)benzamide, heavily relies on the formation of a carbon-nitrogen (C-N) bond between an aryl amine and a benzoyl derivative. Advanced cross-coupling reactions, particularly those catalyzed by transition metals like palladium and copper, are central to this transformation. The primary precursors for this compound are 4-bromobenzoyl chloride and 2-methoxyaniline.

Palladium-catalyzed Buchwald-Hartwig amination represents a powerful tool for this purpose. Optimization of this reaction involves fine-tuning parameters such as the choice of palladium precursor, the ligand, the base, and the solvent. For the coupling of aryl halides with anilines, ligands with high steric bulk and electron-donating properties have shown significant efficacy.

Copper-catalyzed Ullmann and Goldberg couplings offer an alternative, often more cost-effective, approach. These reactions typically require higher temperatures but have seen significant improvements through the use of advanced ligands that facilitate the reaction under milder conditions. mdpi.com The choice of solvent and base is also critical in these systems to achieve high yields.

Another key strategy is the Suzuki-Miyaura cross-coupling reaction, which, while primarily used for C-C bond formation, can be adapted for C-N bond formation. arkat-usa.org This involves the coupling of an arylboronic acid with an amine. For the synthesis of the target compound, this could involve reacting 4-bromobenzamide with a derivative of 2-methoxyphenylboronic acid.

The table below summarizes typical conditions for these cross-coupling strategies applicable to the synthesis of N-aryl benzamides.

| Coupling Strategy | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 80-110 | 85-95 |

| Ullmann Coupling | CuI / Phenanthroline | K₂CO₃ | DMF | 120-150 | 70-85 |

| Goldberg Coupling | CuI / L-proline | K₃PO₄ | DMSO | 90-120 | 75-90 |

| Suzuki-Miyaura (N-arylation) | Pd(PPh₃)₄ / dppf | Na₂CO₃ | Dioxane/Water | 90-100 | 80-92 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Development of Novel Catalyst Systems for Amidation Reactions

The direct amidation of a carboxylic acid (4-bromobenzoic acid) with an amine (2-methoxyaniline) is an atom-economical alternative to using an activated acyl derivative like a benzoyl chloride. However, this reaction is thermodynamically challenging and often requires harsh conditions. The development of novel catalyst systems is crucial for making this a viable synthetic route.

Boronic acid-based catalysts have emerged as effective promoters for direct amidation under milder conditions. These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine. Another approach involves the use of transition metal catalysts. While palladium and copper are well-established in cross-coupling, research is ongoing to develop their use in direct amidation reactions that proceed with high selectivity and yield.

Recent advancements have focused on creating catalysts that are not only efficient but also reusable and based on more abundant metals to reduce cost and environmental impact. For instance, iron and cobalt-based catalysts are being explored for amidation reactions. chemicalbook.com

The table below compares different catalytic systems for amidation reactions.

| Catalyst System | Reactants | Conditions | Advantages |

| Boronic Acid Catalysts | Carboxylic Acid + Amine | Toluene, reflux | Mild conditions, high functional group tolerance |

| Zirconium Catalysts (e.g., ZrCl₄) | Carboxylic Acid + Amine | High temperature | Effective for sterically hindered substrates |

| Copper Iodide (CuI) | N-methoxy amides + Arylboronic acids | DCE, 130°C | Promotes selective C-O cross-coupling. mdpi.com |

| Palladium Complexes | Aryl Halides + Amides | Base, Solvent | High efficiency and broad substrate scope. arkat-usa.org |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Application of Green Chemistry Principles in Benzamide (B126) Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com In the synthesis of this compound, several green strategies can be applied.

One key principle is the use of safer solvents or solvent-free conditions. Water is an ideal green solvent, and catalytic systems that are effective in aqueous media are highly sought after. arkat-usa.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in

Solvent-free, or neat, reactions represent an ideal scenario from a green chemistry perspective, as they eliminate solvent waste entirely. mdpi.com Mechanochemical methods, such as ball milling, can facilitate solid-state reactions, often without the need for any solvent. rasayanjournal.co.in

Furthermore, the use of catalysts, especially those that are recyclable or based on earth-abundant metals, aligns with green chemistry principles by improving atom economy and reducing waste. rasayanjournal.co.in Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach, although its application to benzamide synthesis is still an emerging field.

The table below outlines various green chemistry approaches applicable to benzamide synthesis.

| Green Chemistry Approach | Description | Potential Benefits |

| Aqueous Media Synthesis | Using water as the reaction solvent. | Reduced use of volatile organic compounds, lower cost, increased safety. arkat-usa.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction. | Shorter reaction times, higher yields, and cleaner reactions. rasayanjournal.co.in |

| Solvent-Free Reactions | Conducting reactions without a solvent. | Eliminates solvent waste, simplifies purification. mdpi.com |

| Mechanochemistry (Ball Milling) | Using mechanical force to induce chemical reactions. | Reduced solvent use, access to different reaction pathways. rasayanjournal.co.in |

| Biocatalysis | Using enzymes or whole organisms as catalysts. | High selectivity, mild reaction conditions, biodegradable catalysts. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Continuous Flow Synthesis Techniques for Compound Production

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. springernature.com For the synthesis of this compound, a multi-step flow process could be envisioned.

A typical setup would involve pumping streams of the reactants (e.g., 4-bromobenzoyl chloride and 2-methoxyaniline) and a base through a heated reactor coil where they mix and react. The product stream can then be passed through in-line purification modules, such as packed-bed reactors with scavengers or liquid-liquid separators. springernature.com

The use of packed-bed reactors containing immobilized catalysts is particularly advantageous in flow chemistry. This allows for the easy separation of the catalyst from the product stream, enabling its reuse and minimizing product contamination. This approach has been successfully applied to various cross-coupling reactions.

The table below details key parameters in a hypothetical continuous flow synthesis of the target compound.

| Parameter | Description | Typical Values/Conditions |

| Reactor Type | The physical setup where the reaction occurs. | Packed-bed reactor, microreactor, tube-in-tube reactor. |

| Flow Rate | The volume of reactant solution passing through the reactor per unit time. | 0.1 - 10 mL/min |

| Residence Time | The average amount of time a reactant spends in the reactor. | 1 - 60 minutes |

| Temperature | The temperature at which the reactor is maintained. | 80 - 200 °C |

| Throughput | The amount of product generated per unit time. | g/hour to kg/day |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Enantioselective Synthesis of Chiral Analogues (if applicable to derivatives)

While this compound itself is not chiral, derivatives of this compound could possess stereogenic centers, making enantioselective synthesis a relevant consideration. For instance, the introduction of a chiral substituent on either the benzoyl or the aniline ring would result in a chiral molecule.

The development of chiral catalysts for asymmetric synthesis is a major area of chemical research. For C-N cross-coupling reactions, chiral ligands can be used in conjunction with a metal catalyst (e.g., palladium) to induce enantioselectivity. This would allow for the preferential formation of one enantiomer over the other.

Another strategy involves the use of a chiral auxiliary. A chiral molecule is temporarily attached to one of the starting materials, which directs the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step.

For derivatives where chirality is introduced, achieving high enantiomeric excess (e.e.) is crucial, particularly for applications in pharmaceuticals and materials science. The development of efficient and highly selective enantioselective methods remains a key goal. A successful example in a related field is the use of a chiral heterogeneous Pd nanoparticle catalyst for the synthesis of indoline alkaloids in high yields and excellent enantioselectivities. rsc.org

The table below presents general strategies for the enantioselective synthesis of chiral benzamide derivatives.

| Strategy | Description | Key Components | Desired Outcome |

| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer. | Chiral ligand, metal precursor. | High enantiomeric excess (>95% e.e.). |

| Chiral Auxiliary | A chiral group is temporarily attached to a substrate to control stereochemistry. | Covalently bonded chiral molecule. | Diastereoselective reaction followed by removal of the auxiliary. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst. | Chiral reagent or catalyst. | Separation of enantiomers, max 50% yield of desired enantiomer. |

| Desymmetrization | A prochiral molecule is converted into a chiral molecule. | Chiral reagent or catalyst. | High enantiomeric excess. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo N 2 Methoxyphenyl Benzamide

High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis

High-resolution vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape and functional group characteristics of 4-bromo-N-(2-methoxyphenyl)benzamide. The complementary nature of these two methods is crucial; FT-IR is sensitive to vibrations involving a change in dipole moment, while Raman spectroscopy detects vibrations that alter polarizability. spectroscopyonline.com

The FT-IR and Raman spectra are expected to be rich with information. The secondary amide group is a key reporter. Its N-H stretching vibration is anticipated to appear as a sharp band in the 3300-3500 cm⁻¹ region in a dilute solution, shifting to a lower frequency and broadening in the solid state due to intermolecular N-H···O hydrogen bonding. The Amide I band (primarily C=O stretching) is one of the most intense absorptions in the IR spectrum, typically found between 1650 and 1680 cm⁻¹. The Amide II band (a mix of N-H bending and C-N stretching) is expected near 1520-1570 cm⁻¹.

The aromatic rings contribute multiple bands. The C-H stretching vibrations appear above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the benzene (B151609) rings are expected in the 1450-1600 cm⁻¹ region. esisresearch.org The substitution patterns on both rings (1,4-disubstituted and 1,2-disubstituted) will generate distinct patterns of C-H out-of-plane bending bands in the 750-900 cm⁻¹ range, which are useful for confirming the isomeric structure. researchgate.net

Other key vibrations include the C-N stretching of the amide link and the Ar-O-C asymmetric and symmetric stretches of the methoxy (B1213986) group, expected around 1250 cm⁻¹ and 1020 cm⁻¹, respectively. The C-Br stretch is anticipated at lower frequencies, typically in the 500-650 cm⁻¹ range. By analyzing the precise frequencies and intensities of these bands, particularly in variable-temperature studies, insights into the rotational conformers (rotamers) around the C-N amide bond and the aryl-carbonyl bond can be obtained.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3500 | Medium | Weak |

| Aromatic C-H Stretch | Aryl Rings | 3000 - 3100 | Medium | Strong |

| Amide I (C=O Stretch) | Amide | 1650 - 1680 | Very Strong | Medium |

| Aromatic C=C Stretch | Aryl Rings | 1450 - 1600 | Strong | Strong |

| Amide II (N-H Bend + C-N Stretch) | Amide | 1520 - 1570 | Strong | Weak |

| Asymmetric Ar-O-C Stretch | Methoxy Ether | 1230 - 1270 | Strong | Medium |

| Aromatic C-H Out-of-Plane Bend | Aryl Rings | 750 - 900 | Strong | Weak |

| C-Br Stretch | Bromo-Aryl | 500 - 650 | Medium | Strong |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural assignment of this compound.

¹H NMR: The proton NMR spectrum is expected to display distinct signals for the amide proton and the seven aromatic protons. The amide N-H proton will likely appear as a broad singlet in the downfield region (δ 8.5-10.5 ppm), with its exact shift and shape dependent on solvent and concentration due to hydrogen bonding. The protons on the 4-bromobenzoyl ring should appear as a classic AA'BB' system: a pair of doublets, with the protons ortho to the carbonyl group (H-2', H-6') shifted downfield relative to those ortho to the bromine (H-3', H-5'). The 2-methoxyphenyl ring will present a more complex four-proton spin system, with chemical shifts influenced by the ortho- and meta-relationships to the amide and methoxy substituents.

¹³C NMR: The carbon spectrum will show 14 distinct signals (barring accidental overlap). The carbonyl carbon (C=O) is the most downfield signal, expected around δ 165-170 ppm. The aromatic region (δ 110-160 ppm) will contain 12 signals. The carbon attached to the bromine (C-4') will be shielded relative to the other substituted carbon (C-1'), while the carbon attached to the oxygen of the methoxy group (C-2) will be significantly downfield. The methoxy methyl carbon (-OCH₃) will give a sharp signal around δ 55-60 ppm.

2D NMR: To definitively assign all proton and carbon signals, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal ³J(H,H) correlations, mapping the connectivity of protons within each aromatic ring separately.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, enabling straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the two aromatic systems across the amide linkage. For instance, correlations from the amide N-H proton to the carbonyl carbon and carbons of the 2-methoxyphenyl ring would be visible.

Solid-State NMR: While solution NMR provides data on the averaged molecular structure, solid-state NMR (ssNMR) can characterize the molecule in its crystalline form. It is particularly powerful for studying polymorphism, as different crystal packing environments result in distinct chemical shifts and cross-polarization dynamics. acs.org ⁷⁹Br/⁸¹Br ssNMR could also provide information on the local environment of the bromine atom, which can be sensitive to intermolecular interactions like halogen bonding. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| N-H | ¹H | 8.5 - 10.5 | Broad singlet, solvent dependent |

| Aromatic Protons | ¹H | 6.8 - 8.2 | Complex multiplets and doublets |

| -OCH₃ | ¹H | 3.8 - 4.0 | Singlet |

| C=O | ¹³C | 165 - 170 | Amide carbonyl |

| Aromatic Carbons | ¹³C | 110 - 160 | 12 distinct signals expected |

| -OCH₃ | ¹³C | 55 - 60 | Methoxy carbon |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentation Pathway Analysis

Advanced mass spectrometry techniques are vital for confirming the molecular formula and elucidating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For C₁₄H₁₂BrNO₂, the exact mass can be calculated and compared to the experimental value to unambiguously confirm the elemental composition. The isotopic pattern of the molecular ion peak will be characteristic, showing two signals of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), which is the signature of a molecule containing one bromine atom.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate fragment ions. wikipedia.org The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, several key fragmentation pathways are anticipated:

Amide Bond Cleavage: The most common fragmentation for amides is the cleavage of the C(O)-N bond. This can occur in two ways, leading to the formation of a 4-bromobenzoyl cation (m/z 183/185) or a 2-methoxyphenylaminyl radical cation. The 4-bromobenzoyl cation is particularly stable and is expected to be a major peak. This ion can subsequently lose a neutral carbon monoxide (CO) molecule to form the 4-bromophenyl cation (m/z 155/157). libretexts.org

Proximity Effects and Rearrangements: In negative ion mode, deprotonated N-phenylbenzamides can undergo gas-phase Smiles rearrangement reactions. nih.gov For ortho-substituted benzanilides, electron ionization can induce cyclization to form a protonated 2-arylbenzoxazole, followed by elimination of a substituent. researchgate.net Analysis of these unique fragmentation pathways can help distinguish between isomers.

Table 3: Predicted Key Fragments in the MS/MS Spectrum of this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion Structure | Formation Pathway |

|---|---|---|

| 305 / 307 | [C₁₄H₁₂BrNO₂]⁺ | Molecular Ion |

| 183 / 185 | [Br-C₆H₄-CO]⁺ | Cleavage of the C(O)-N amide bond |

| 155 / 157 | [Br-C₆H₄]⁺ | Loss of CO from the 4-bromobenzoyl cation |

| 123 | [CH₃O-C₆H₄-NH₂]⁺ | Cleavage of the C(O)-N amide bond with H-transfer |

| 108 | [CH₃O-C₆H₄]⁺ | Loss of CH₃ from the 2-methoxyphenyl portion |

X-ray Crystallography for Crystalline Polymorphism and Intermolecular Interaction Mapping

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. While a solved crystal structure for this compound is not widely reported, extensive data on closely related benzamides allows for a detailed prediction of its structural characteristics. nih.govresearchgate.netresearchgate.net

The crystal packing will be governed by a network of intermolecular interactions. The most significant of these is the N-H···O hydrogen bond, where the amide N-H group acts as a donor and the carbonyl oxygen acts as an acceptor. These interactions typically link molecules into chains or dimers. nih.gov Weaker interactions also play a critical role in stabilizing the crystal lattice, including:

C-H···O and C-H···π interactions: Aromatic and methyl protons can act as weak hydrogen bond donors to carbonyl oxygens or the electron-rich faces of adjacent aromatic rings.

Halogen Bonding: The bromine atom can act as a Lewis acidic halogen bond donor, potentially forming short Br···O contacts with carbonyl or methoxy oxygens of neighboring molecules. nih.gov

Crystalline Polymorphism: Benzamides are well-known for exhibiting polymorphism—the ability to crystallize in multiple distinct forms with different packing arrangements and/or molecular conformations. acs.orgresearchgate.netrsc.org These different polymorphs can have different physical properties, such as melting point, solubility, and stability. The conformational flexibility of this compound, particularly the rotation around the Ar-CO and Ar-N bonds, makes the existence of multiple polymorphs highly probable. mdpi.com Identifying and characterizing these potential polymorphs is critical, as the stable form under ambient conditions may differ from metastable forms obtained under different crystallization conditions.

Table 4: Representative Crystallographic Data for a Closely Related Analogue, 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁BrN₂O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.1219 (2) |

| b (Å) | 7.6519 (3) |

| c (Å) | 14.3504 (6) |

| α (°) | 89.197 (1) |

| β (°) | 84.795 (1) |

| γ (°) | 77.983 (1) |

| Dihedral Angle (Benzene Rings) | 2.90 (8)° |

| Key Intermolecular Interactions | C-H···O, C-H···Br, Br···O |

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Characterization of Derived Enantiomers

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are specifically designed to study chiral molecules by measuring the differential interaction with left- and right-circularly polarized light.

The parent compound, this compound, is achiral. It does not possess a stereocenter and lacks any element of chirality, such as an axis or plane of chirality. As a result, it does not have non-superimposable mirror images (enantiomers) and is optically inactive. Therefore, VCD and ECD spectroscopy are not applicable to this molecule, and it will not produce a VCD or ECD signal.

These techniques would only become relevant if the molecule were synthetically modified to introduce chirality. For example, the introduction of a chiral substituent on either of the aromatic rings or the creation of a chiral center elsewhere in the molecule would lead to a pair of enantiomers. These "derived enantiomers" would then be amenable to study by chiroptical methods. ECD and VCD could be used to determine the absolute configuration of the newly formed stereocenter by comparing experimental spectra with those predicted from quantum chemical calculations. However, a review of the scientific literature indicates that studies focusing on the synthesis and chiroptical analysis of such chiral derivatives of this compound have not been reported.

Computational Chemistry and Theoretical Insights into 4 Bromo N 2 Methoxyphenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and predicting the reactivity of molecules. For 4-bromo-N-(2-methoxyphenyl)benzamide, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be instrumental in determining its optimized geometry, electronic properties, and reactivity descriptors.

The optimized geometry would reveal key structural parameters. The molecule is not expected to be planar due to steric hindrance between the carbonyl group and the ortho-methoxy group on the N-phenyl ring. This would lead to significant dihedral angles between the two aromatic rings and the central amide plane. For a related compound, 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, X-ray crystallography has shown that the amide segment forms dihedral angles of 23.4° and 20.5° with the benzene (B151609) rings. nih.govresearchgate.net A similar non-planar conformation is anticipated for this compound.

DFT calculations can also elucidate various electronic properties that are crucial for understanding the molecule's reactivity. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and various reactivity descriptors. The MEP map would highlight the electrophilic and nucleophilic sites. The carbonyl oxygen is expected to be the most electron-rich (nucleophilic) region, while the hydrogen atom of the amide group would be the most electron-poor (electrophilic) site. The bromine atom, with its electron-withdrawing inductive effect and its ability to participate in halogen bonding, would also represent a region of interest.

Table 1: Predicted Geometrical Parameters and Electronic Properties from DFT Calculations

| Parameter | Predicted Value/Observation | Basis of Prediction |

| Dihedral Angle (Ring 1 - Amide) | ~20-30° | Analogy with similar benzanilides nih.govresearchgate.net |

| Dihedral Angle (Ring 2 - Amide) | ~30-50° | Steric hindrance from ortho-methoxy group |

| Dipole Moment | Moderate to High | Presence of polar C=O, N-H, C-Br, and C-O bonds |

| Most Nucleophilic Site | Carbonyl Oxygen | High electron density |

| Most Electrophilic Site | Amide Hydrogen | Positive electrostatic potential |

Note: The values in this table are estimations based on theoretical principles and data from related compounds due to the absence of specific published DFT data for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and their behavior in a solvent environment over time. For this compound, MD simulations could provide insights into the dynamic nature of the dihedral angles and the interactions with solvent molecules.

An MD simulation would likely show that the molecule exists in a continuum of conformations, with the dihedral angles fluctuating around the minimum energy structures identified by DFT. The methoxy (B1213986) group's rotation and the flexibility of the amide linkage would be key dynamic features. These simulations can reveal the most populated conformational states in solution, which may differ from the gas-phase optimized geometry.

Furthermore, MD simulations can be used to study the solvation of this compound. By simulating the molecule in a box of explicit solvent molecules (e.g., water or DMSO), one can analyze the formation and dynamics of hydrogen bonds between the amide group and the solvent. The carbonyl oxygen would act as a hydrogen bond acceptor, and the N-H group as a hydrogen bond donor. These interactions are crucial for understanding the molecule's solubility and its behavior in biological systems.

Quantum Chemical Topology (QCT) Analysis (e.g., AIM, ELF) for Bonding Characterization

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), provide a detailed analysis of the chemical bonding within a molecule based on the topology of the electron density.

An AIM analysis of this compound would identify the bond critical points (BCPs) for all covalent bonds. The properties of these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would characterize the nature of these bonds. For instance, the C=O bond would exhibit a higher electron density and a negative Laplacian, indicative of a shared (covalent) interaction with significant double bond character. The N-H and C-H bonds would show characteristics of typical covalent bonds. The C-Br bond's BCP would reflect its polar covalent nature.

The ELF analysis would provide a visual representation of electron localization in the molecule. It would show basins of high electron localization corresponding to core electrons, lone pairs, and bonding pairs. For this compound, the ELF would clearly depict the lone pairs on the oxygen, nitrogen, and bromine atoms, as well as the localized electron density in the covalent bonds and the delocalized π-systems of the aromatic rings.

Frontier Molecular Orbital (FMO) Theory for Reaction Pathway Elucidation

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and selectivity of chemical reactions. imperial.ac.uklibretexts.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, which acts as an electron-donating group. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing bromo-substituted benzoyl moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

The distribution of the HOMO and LUMO provides insights into the molecule's behavior in different types of reactions. The HOMO's location suggests that electrophilic attacks are most likely to occur on the methoxy-substituted ring. Conversely, the LUMO's distribution indicates that nucleophilic attacks would preferentially target the carbonyl carbon or the carbon atom attached to the bromine. The presence of the electron-donating methoxy group would raise the HOMO energy, while the electron-withdrawing bromo and carbonyl groups would lower the LUMO energy.

Table 2: Predicted Frontier Molecular Orbital Properties

| Molecular Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Primarily on the 2-methoxyphenyl ring | Site for electrophilic attack |

| LUMO | Primarily on the 4-bromobenzoyl moiety | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates reasonable kinetic stability |

Note: The predictions in this table are based on the established electronic effects of the substituent groups.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, and IR vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts would be expected to be in good agreement with experimental data, aiding in the assignment of the signals in the NMR spectra. For instance, the protons on the methoxy-substituted ring would likely resonate at a higher field (lower ppm) compared to those on the bromo-substituted ring due to the shielding effect of the methoxy group.

Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies. These calculations can help in assigning the characteristic vibrational modes of the molecule. Key predicted vibrational frequencies would include the N-H stretching vibration (around 3300-3400 cm⁻¹), the C=O stretching vibration (around 1650-1680 cm⁻¹), and various C-H and C-C stretching and bending modes of the aromatic rings. The calculated spectrum, when compared with an experimental one, can confirm the presence of specific functional groups and provide information about the molecular structure.

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (methoxy) | 2850 - 2950 | Medium to Weak |

| C=O Stretch | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch (methoxy) | 1000 - 1100 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Note: These are typical ranges for the specified functional groups and can be more precisely predicted with specific DFT calculations.

Mechanistic Investigations of 4 Bromo N 2 Methoxyphenyl Benzamide Reactivity

Reaction Kinetics and Thermodynamics of Transformation Pathways

The transformation pathways of 4-bromo-N-(2-methoxyphenyl)benzamide are diverse, with kinetics and thermodynamics being pivotal in determining the predominant reaction routes. While specific kinetic and thermodynamic data for this exact compound are not extensively available in the public domain, general principles of related reactions, such as amide synthesis and palladium-catalyzed cross-coupling reactions, offer valuable insights.

For instance, the synthesis of similar benzamide (B126) derivatives often involves the reaction of a benzoyl chloride with an aniline. The reaction of 4-bromobenzoyl chloride with 2-nitroaniline (B44862) to form 4-bromo-N-(2-nitrophenyl)benzamide, a structurally related compound, is achieved by refluxing in acetonitrile (B52724) for one hour. nih.govresearchgate.net Another similar synthesis involves refluxing 4-chlorobenzoyl chloride with o-anisidine (B45086) in chloroform (B151607) to produce 4-chloro-N-(2-methoxyphenyl)benzamide. nih.gov These examples suggest that the formation of the amide bond in this compound is a thermodynamically favorable process, likely proceeding at a moderate rate under elevated temperatures.

Further transformations, such as the Suzuki-Miyaura cross-coupling of the bromo-substituent, are also of significant interest. In a study on a related compound, (S)-4-bromo-N-(1-phenylethyl)benzamide, the arylation via a Pd(0) catalyzed Suzuki-Miyaura reaction with various aryl boronic acids yielded products in moderate to good yields (62-89%). researchgate.net This indicates that the carbon-bromine bond in the 4-position is susceptible to palladium-catalyzed coupling reactions, a common and powerful tool in organic synthesis. The kinetics of such reactions are complex and dependent on the catalyst, ligands, base, and solvent used.

Transition State Analysis of Key Chemical Transformations

Understanding the transition states of reactions involving this compound is crucial for explaining reaction outcomes and designing more efficient synthetic routes. While detailed transition state analysis for this specific molecule is not readily found, we can infer from general mechanistic principles of related reactions.

In electrophilic aromatic substitution reactions, the nature of the substituent on the benzene (B151609) ring significantly influences the stability of the transition state (the arenium ion or sigma complex). The methoxy (B1213986) group (-OCH3) on the N-phenyl ring is an activating group, donating electron density to the ring through resonance, thereby stabilizing the positively charged transition state. Conversely, the bromo-substituent on the benzoyl ring is a deactivating group due to its inductive electron-withdrawing effect.

For reactions involving the amide linkage, the planarity of the amide bond is a key factor. In the related molecule 4-chloro-N-(2-methoxyphenyl)benzamide, the methoxyphenyl-amide segment is nearly planar, a conformation stabilized by a weak intramolecular hydrogen bond. nih.gov This planarity affects the conjugation between the phenyl ring and the amide group, which in turn influences the transition states of reactions at these sites. In contrast, the two benzene rings in 4-bromo-N-(2-nitrophenyl)benzamide are twisted relative to each other, which would impact the electronic communication between the rings. nih.gov

Role of Substituents in Directing Aromatic Substitution Patterns

The substituents on the two aromatic rings of this compound play a critical role in directing the position of further electrophilic aromatic substitution.

On the N-(2-methoxyphenyl) ring, the methoxy group (-OCH3) is a strong activating and ortho-, para-directing group. libretexts.orglibretexts.org Its electron-donating resonance effect enriches the electron density at the positions ortho and para to it, making these sites more susceptible to electrophilic attack. The amide group (-NHCO-) is also an activating, ortho-, para-directing group. Therefore, electrophilic substitution on this ring would be strongly directed to the positions ortho and para to the methoxy and amide groups.

On the 4-bromobenzoyl ring, the bromo substituent is a deactivating but ortho-, para-directing group. libretexts.orglibretexts.org Halogens are unique in this regard; while they withdraw electron density inductively, making the ring less reactive than benzene, their lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. The carbonyl group of the amide is a deactivating and meta-directing group. The interplay of these two substituents would determine the regioselectivity of substitution on this ring.

Table 1: Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -OCH3 (Methoxy) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -CONH- (Amide) | Activating | Ortho, Para |

| -CO- (Carbonyl) | Deactivating | Meta |

This table summarizes the general directing effects of substituents found in this compound and related structures.

Catalytic Effects on Reaction Selectivity and Efficiency

Catalysts can profoundly influence the selectivity and efficiency of reactions involving this compound. A prime example is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which would selectively target the carbon-bromine bond for arylation without affecting other parts of the molecule. The choice of palladium catalyst and ligands is crucial for achieving high yields and turnover numbers. For instance, in the arylation of a similar bromo-benzamide, tetrakis(triphenylphosphine)palladium(0) was used as the catalyst. researchgate.net

In other potential reactions, such as those involving the amide bond, acid or base catalysis could be employed. For example, the hydrolysis of the amide bond would be accelerated by the presence of strong acids or bases. The selectivity of such reactions would depend on the reaction conditions.

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is conducted can have a significant impact on the reaction mechanism and outcome. For reactions involving charged intermediates or transition states, polar solvents can play a crucial role in stabilization.

In the synthesis of related benzamides, solvents like acetone (B3395972) and acetonitrile have been utilized. nih.govresearchgate.netnih.govresearchgate.net These polar aprotic solvents are capable of dissolving the reactants and stabilizing charged intermediates that may form during the reaction. For palladium-catalyzed cross-coupling reactions, a variety of solvents can be used, including ethers (like 1,4-dioxane), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF or DMA). The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the kinetics of the reaction.

For instance, in the Suzuki-Miyaura coupling of (S)-4-bromo-N-(1-phenylethyl)benzamide, a mixture of 1,4-dioxane (B91453) and water was used as the solvent system. researchgate.net The presence of water is often beneficial in these reactions, as it can help to dissolve the inorganic base and facilitate the transmetalation step.

Strategic Derivatization and Advanced Synthetic Transformations of 4 Bromo N 2 Methoxyphenyl Benzamide

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Moiety for Diversification

The bromine atom on the benzoyl ring of 4-bromo-N-(2-methoxyphenyl)benzamide serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are instrumental in introducing molecular diversity by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of biaryl structures. While specific examples with this compound are not extensively documented in publicly available literature, the general applicability of the Suzuki-Miyaura coupling to aryl bromides is well-established. The reaction typically involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored to the specific substrates.

Heck Coupling: The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl bromide with an alkene. This reaction is catalyzed by a palladium complex and requires a base. Although direct studies on this compound are limited, the reactivity of aryl bromides in Heck couplings is a cornerstone of modern organic synthesis.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This transformation is valuable for the synthesis of precursors to complex heterocyclic systems and conjugated materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This method is a powerful tool for the synthesis of a wide range of substituted anilines and related compounds. The choice of phosphine ligand is critical for the success of this reaction.

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Organoboron reagent | C-C (Aryl-Aryl) | Pd(0) or Pd(II) catalyst, base |

| Heck | Alkene | C-C (Aryl-Vinylic) | Pd catalyst, base |

| Sonogashira | Terminal alkyne | C-C (Aryl-Alkynyl) | Pd catalyst, Cu(I) co-catalyst, base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, phosphine ligand, base |

Functionalization Strategies for the Methoxy (B1213986) Group and its Transformations

The methoxy group on the N-phenyl ring represents another key site for functionalization, primarily through demethylation to reveal a reactive hydroxyl group.

Demethylation to 4-bromo-N-(2-hydroxyphenyl)benzamide: The cleavage of the methyl ether is a common transformation. Ethers can be cleaved by strong acids, with HBr and HI being particularly effective. The reaction typically proceeds via an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. For aryl methyl ethers, the cleavage results in a phenol and a methyl halide. While specific conditions for the demethylation of this compound are not detailed in the reviewed literature, general procedures for aryl methyl ether cleavage would be applicable.

The resulting hydroxyl group in 4-bromo-N-(2-hydroxyphenyl)benzamide opens up avenues for further derivatization. For instance, it can be alkylated to introduce new ether linkages or acylated to form esters, thereby allowing for the attachment of a wide variety of functional groups.

Amide Bond Modifications and Related Chemical Transformations

The amide bond in this compound, while generally stable, can undergo specific chemical transformations.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 4-bromobenzoic acid and 2-methoxyaniline. Basic hydrolysis typically involves nucleophilic attack by a hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to give the carboxylic acid and the amine.

Reduction: The amide functionality can be reduced to the corresponding amine, 4-bromo-N-(2-methoxyphenyl)benzylamine. Strong reducing agents like lithium aluminum hydride (LiAlH(_4)) are typically required for this transformation. The reaction proceeds through the reduction of the carbonyl group.

Table 2: Key Transformations of the Amide Bond in this compound

| Transformation | Reagents (Typical) | Product(s) |

| Hydrolysis | H(_3)O or OH | 4-bromobenzoic acid and 2-methoxyaniline |

| Reduction | LiAlH(_4) | 4-bromo-N-(2-methoxyphenyl)benzylamine |

Regioselective Functionalization of Aromatic Rings

The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution due to the distinct electronic effects of their substituents.

The benzoyl ring is substituted with a bromine atom and an amide group. The bromine atom is a deactivating but ortho-, para-directing group, while the carbonyl of the amide group is a deactivating, meta-directing group. The N-phenyl ring contains a methoxy group and the amide nitrogen. The methoxy group is a strongly activating, ortho-, para-directing group, and the amide nitrogen is also an activating, ortho-, para-directing group.

Consequently, electrophilic substitution is expected to occur preferentially on the more activated N-phenyl ring. The directing effects of the methoxy and amide groups would favor substitution at the positions ortho and para to these substituents. The precise regioselectivity would depend on the specific electrophile and reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Multi-Component Reactions Incorporating the Benzamide (B126) Scaffold

Multi-component reactions (MCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. While no specific examples of this compound being directly used in MCRs were found in the surveyed literature, its constituent parts or derivatives could potentially participate in such reactions.

For instance, after hydrolysis, the resulting 2-methoxyaniline could be a component in Ugi or Passerini reactions. The Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, while the Passerini reaction utilizes a carboxylic acid, a carbonyl compound, and an isocyanide. Similarly, 4-bromobenzaldehyde, which could be synthesized from 4-bromobenzoic acid, could be a component in Biginelli or Mannich reactions. The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea, and the Mannich reaction involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen.

The incorporation of the benzamide scaffold, or its precursors, into MCRs would allow for the efficient generation of diverse libraries of complex molecules built around this core structure.

Solid State Chemistry and Supramolecular Interactions of 4 Bromo N 2 Methoxyphenyl Benzamide

Crystal Engineering Principles Applied to Benzamide (B126) Architectures

The application of crystal engineering principles to benzamide architectures is a well-established field. This approach allows for the rational design of solid-state structures with desired properties by understanding and utilizing intermolecular interactions. For 4-bromo-N-(2-methoxyphenyl)benzamide, this would involve a theoretical assessment of its potential supramolecular synthons—robust and predictable intermolecular interactions. Key functional groups, such as the amide linkage (a reliable hydrogen bond donor and acceptor), the bromo substituent (a potential halogen bond donor), and the aromatic rings (capable of π-stacking), would be expected to play crucial roles in the formation of its crystalline lattice. However, without experimental data, the dominant synthons and the resulting molecular packing cannot be determined.

Analysis of Hydrogen Bonding Networks and Halogen Bonding Interactions

Hydrogen bonds are among the most significant interactions governing the structure of benzamides. The N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. This typically leads to the formation of well-defined hydrogen-bonded chains or dimers. In the case of this compound, the methoxy (B1213986) group's oxygen atom could also act as a hydrogen bond acceptor, potentially leading to more complex, three-dimensional networks.

Elucidation of π-π Stacking and C-H···π Interactions in Crystalline Assemblies

The two aromatic rings in this compound—the 4-bromophenyl and the 2-methoxyphenyl moieties—provide opportunities for π-π stacking and C-H···π interactions. These weaker, yet significant, forces contribute to the stabilization of the crystal structure. The specific geometry of these interactions (e.g., face-to-face or offset stacking) and their energetic contributions are currently unknown without a determined crystal structure.

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a compound to crystallize in multiple forms with different arrangements of molecules, is a common phenomenon in organic compounds, including benzamides. Different polymorphs can exhibit distinct physical properties, such as solubility and melting point. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice. There are currently no published studies on the existence of polymorphs or pseudopolymorphs for this compound. Such studies would require extensive screening of crystallization conditions, which has not been reported.

Co-crystallization Strategies for Supramolecular Synthons

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid by combining it with a suitable co-former. For this compound, co-crystallization strategies could be employed to create novel solid forms with tailored properties. Potential co-formers could be selected to form robust supramolecular synthons with the target molecule, for instance, through strong hydrogen bonds with the amide group or halogen bonds with the bromine atom. The exploration of such strategies is contingent on a foundational understanding of the self-assembly of this compound itself, which is not yet available.

Advanced Methodological Contributions and Future Research Trajectories

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The synthesis of N-aryl benzamides, traditionally a manual and often time-consuming process, is increasingly benefiting from the integration of automated synthesis platforms. These systems, which combine robotics, software, and chemical reactors, enable the rapid and systematic preparation of compound libraries. For a molecule like 4-bromo-N-(2-methoxyphenyl)benzamide, an automated platform could execute a variety of coupling reactions between 4-bromobenzoyl chloride and 2-methoxyaniline derivatives under a range of conditions, optimizing yield and purity with minimal human intervention. This approach is particularly valuable for generating analogues of the target compound for structure-activity relationship (SAR) studies.

Once synthesized, these compound libraries are ideally suited for high-throughput screening (HTS) to identify molecules with desired biological activities. HTS combines robotics, data processing, and sensitive detection methods to rapidly conduct millions of chemical, genetic, or pharmacological tests. nih.govaxxam.itaxxam.comh1.co A library of compounds based on the this compound scaffold could be screened against a variety of biological targets, such as enzymes or cellular pathways, to identify potential drug leads. nih.gov The use of enzyme-activated fluorescent probes, for instance, allows for visual high-throughput screening of enzyme inhibitors. nih.gov This synergy between automated synthesis and HTS significantly accelerates the pace of drug discovery and materials development.

Application in Tandem Reaction Sequences and Cascade Reactions

The strategic placement of functional groups in this compound, namely the bromo substituent and the methoxy-substituted aniline ring, makes it an interesting candidate for tandem and cascade reactions. These reactions, in which multiple bond-forming events occur in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. arkat-usa.orgnih.gov

Furthermore, cascade reactions involving aromatic amides can lead to the construction of complex heterocyclic scaffolds. arkat-usa.orgnih.gov For example, the reaction of α,β-unsaturated amides with α,β-unsaturated carbonyl compounds can be used to construct piperidin-2-ones through an aza double Michael reaction. arkat-usa.org The amide functionality itself can participate in cascade reactions, such as the transformation of alkynyl amides to generate unsaturated oxacycles and aromatic carbocycles. nih.gov The unique electronic and steric properties of this compound could influence the outcome of such cascade processes, potentially leading to novel molecular architectures.

Development of Novel Reagents or Catalysts Inspired by Benzamide (B126) Reactivity

The inherent reactivity of the benzamide scaffold can inspire the design of novel reagents and catalysts. The amide group, with its ability to coordinate to metal centers, has been extensively used as a directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.comresearchgate.net This principle can be extended to develop chiral ligands for asymmetric catalysis. Chiral bisamide ligands, for example, have been successfully employed in a variety of asymmetric transformations. nih.govresearchgate.netnih.gov By incorporating the structural motifs of this compound into a ligand backbone, it may be possible to develop new catalysts with unique selectivity and reactivity. For instance, a nonsymmetrical picolinamide/benzamide ligand has been shown to improve regioselectivity in molybdenum-catalyzed asymmetric allylic alkylation. acs.org

Furthermore, the reactivity of the amide bond itself is a subject of ongoing research. While amides are generally stable, their activation under specific conditions can lead to useful transformations. frontiersin.org Understanding the factors that govern the reactivity of the amide bond in molecules like this compound could lead to the development of new reagents for amide bond cleavage or functionalization under mild conditions.

Theoretical Prediction of Novel Reactivity Patterns

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. researchgate.netnih.gov For this compound, DFT calculations can be employed to predict its geometric and electronic structure, which in turn can be used to forecast its reactivity in various chemical transformations.

For instance, computational studies can predict the regioselectivity of electrophilic aromatic substitution on both the bromo-substituted and methoxy-substituted rings. nih.gov DFT can also be used to model the transition states of potential reactions, providing insights into reaction mechanisms and helping to rationalize experimental observations. researchgate.netnih.govresearchgate.net The study of transition state structures and free energy barriers for the base-catalyzed hydrolysis of amides, for example, has been successfully carried out using DFT. nih.gov

Furthermore, computational methods can be used to predict the sites of metabolism of drug candidates, which is a crucial aspect of drug development. nih.gov By applying these methods to this compound and its derivatives, researchers can predict their metabolic fate and design molecules with improved pharmacokinetic properties. The use of machine learning models trained on large datasets of chemical reactions is also emerging as a powerful tool for predicting reaction outcomes and site selectivity in C-H functionalization reactions. rsc.org

Emerging Directions in Aromatic Amide Chemical Research

The field of aromatic amide chemistry is continuously evolving, with several exciting new directions on the horizon. One area of significant interest is the development of more sustainable and environmentally friendly methods for amide synthesis and functionalization. This includes the use of greener solvents, catalysts, and reaction conditions.

Another emerging trend is the application of photoredox catalysis to amide synthesis, which allows for the formation of amides from a variety of starting materials under mild, visible-light-driven conditions. The remote functionalization of amides and amines using electrophilic nitrogen radicals generated via photoinduced single-electron transfer is a powerful strategy for introducing functionality at positions distal to the amide group. nih.gov

The therapeutic potential of substituted benzamides continues to be an active area of research. researchgate.netnih.govresearchgate.netacs.org Benzamide derivatives have shown a wide range of pharmacological activities, and ongoing research is focused on developing new benzamide-based drugs with improved efficacy and safety profiles. The use of substituted benzamides as antipsychotic agents is a well-established clinical application. researchgate.netnih.govresearchgate.netacs.org

Finally, the unique structural and electronic properties of aromatic amides are being exploited in the design of new materials with tailored properties. The suppression of disorder in benzamide crystals through fluorine substitution is an example of how subtle structural modifications can have a significant impact on the solid-state properties of these materials. acs.org

Q & A

Basic: What are the standard synthetic routes for 4-bromo-N-(2-methoxyphenyl)benzamide?

The synthesis typically involves a condensation reaction between 2-methoxyaniline and 4-bromobenzoyl chloride under reflux in a polar aprotic solvent (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts . Key steps include:

- Reagent purification : Pre-drying solvents and reagents to avoid hydrolysis.

- Yield optimization : Reaction times of 6–12 hours at 40–60°C yield 60–75% purity, requiring recrystallization or column chromatography for isolation .

Advanced: How can microwave-assisted synthesis improve reaction efficiency for benzamide derivatives?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 53% yield in 30 minutes for a related compound) by enhancing thermal activation . Critical parameters include:

- Power modulation : 150–300 W to prevent decomposition.

- Solvent selection : High dielectric solvents (DMF, DMSO) absorb microwaves effectively.

- Scalability : Batch vs. continuous flow systems must balance energy input and product stability .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR : and NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- IR : Amide C=O stretch (~1650 cm) and N-H bend (~3300 cm) validate the benzamide backbone .

- X-ray diffraction : Resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between aromatic rings (e.g., 73.97° in crystal structures) .

Advanced: How do hydrogen-bonding patterns in crystal structures influence supramolecular assembly?

In the crystal lattice, intermolecular O-H···O and N-H···O bonds form chains along the [010] axis, stabilizing the structure. Weak C-H···O interactions create sheets parallel to (100), with ring motifs critical for packing stability . Refinement using SHELXL requires careful handling of disorder (e.g., rotational freedom of methoxy groups) .

Basic: What biological activities are associated with halogenated benzamides?

Halogens (Br, Cl) enhance lipophilicity and binding to hydrophobic enzyme pockets. Reported activities include:

- Antimicrobial : Disruption of bacterial PPTase enzymes, affecting fatty acid biosynthesis .

- Anticancer : Inhibition of kinase pathways (e.g., MAPK/ERK) via methoxy and benzamide pharmacophores .

Advanced: How can molecular docking elucidate the mechanism of action against bacterial targets?

Docking studies (e.g., AutoDock Vina) using bacterial PPTase (PDB: 1QR8) reveal:

- Binding affinity : Bromine forms halogen bonds with Thr124 (ΔG = -8.2 kcal/mol).

- Selectivity : Methoxy groups avoid steric clashes in the hydrophobic cleft.

- Validation : Correlate docking scores with MIC values (e.g., ≤25 µg/mL against S. aureus) .

Basic: How do substituents on the phenyl ring affect solubility and reactivity?

- Methoxy groups : Increase solubility in polar solvents (logP reduction by ~0.5 units) but reduce electrophilicity.

- Bromine : Enhances π-stacking in crystal lattices but may hinder nucleophilic substitution .

Advanced: What strategies resolve contradictions in reported biological activity data?

- Purity assessment : HPLC-MS to confirm ≥95% purity (contaminants like unreacted aniline can skew IC).

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hr) .

Basic: How is chromatographic purification optimized for benzamide derivatives?

- Column selection : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

- TLC monitoring : R = 0.4–0.6 under UV254 nm.

- Recrystallization : Ethanol/water (1:3) yields needle-shaped crystals suitable for XRD .

Advanced: What role does SHELX play in refining crystal structures of halogenated benzamides?

SHELXL refines anisotropic displacement parameters for heavy atoms (Br) and models disorder. Key steps:

- TWIN/BASF commands : Handle twinning in monoclinic systems (e.g., space group P2/c).

- Hydrogen placement : DFIX restraints for N-H and O-H bonds .

Basic: What safety precautions are critical during synthesis?

- Bromobenzoyl chloride : Use Schlenk lines to prevent moisture ingress.

- Waste disposal : Neutralize acidic byproducts with NaHCO before disposal .

Advanced: How can QSAR models predict biological activity of structural analogs?

3D-QSAR (CoMFA/CoMSIA) using descriptors like molar refractivity (MR) and Hammett σ constants:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.